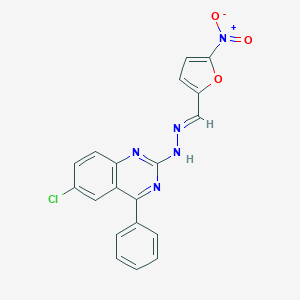

(E)-6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylquinazoline

Description

Properties

IUPAC Name |

6-chloro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-4-phenylquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN5O3/c20-13-6-8-16-15(10-13)18(12-4-2-1-3-5-12)23-19(22-16)24-21-11-14-7-9-17(28-14)25(26)27/h1-11H,(H,22,23,24)/b21-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZILGNGQLHDTH-SRZZPIQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=C(O4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC=C(O4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reaction Conditions

The hydrazinyl intermediate is synthesized via nucleophilic substitution of 6-chloro-4-phenylquinazoline-2-thione or its chloro analog.

Method A (From Quinazolinethione):

-

Reactants:

-

6-Chloro-4-phenyl-2(1H)-quinazolinethione (1.6 g, 1 equiv)

-

Hydrazine hydrate (2.0 g, excess)

-

-

Conditions:

-

Reflux in methanol (50 mL, 16 h)

-

Workup: Solvent evaporation, aqueous precipitation, recrystallization (ethanol)

-

-

Yield: ~90% (yellow needles, m.p. 172–173°C)

Method B (From Chloroquinazoline):

-

Reactants:

-

6-Chloro-2-chloromethyl-4-phenylquinazoline-3-oxide (1 equiv)

-

Hydrazine hydrate (1.5 equiv)

-

-

Conditions:

-

Stirring in methanol (25–40°C, 20–48 h)

-

Workup: Neutralization with sodium carbonate, extraction with methylene chloride

-

-

Yield: 60–70% (hydrochloride salt, m.p. 112–122°C)

Condensation with 5-Nitrofuran-2-Carbaldehyde

Hydrazone Formation

The hydrazinyl intermediate reacts with 5-nitrofuran-2-carbaldehyde under acidic conditions to form the E-isomer predominantly.

-

Reactants:

-

6-Chloro-2-hydrazinyl-4-phenylquinazoline (0.5 mmol, 1 equiv)

-

5-Nitrofuran-2-carbaldehyde (0.6 mmol, 1.2 equiv)

-

-

Conditions:

-

Solvent: Aqueous HCl (1M, 1 mL)

-

Temperature: 60°C, 10–20 min

-

Workup: Neutralization with sodium carbonate, filtration, recrystallization (methanol/DMF)

-

-

Yield: 75–89% (orange/red solid)

-

Isomer Ratio: E/Z = 69:31 to 97:3 (determined by -NMR)

Optimization and Mechanistic Insights

Solvent and Catalysis

Side Reactions and Purification

-

Byproducts: Z-isomer and unreacted aldehyde.

-

Purification:

Characterization Data

Spectroscopic Analysis

-

-NMR (DMSO-):

-

E-isomer: δ 12.27 (br, 1H, NH), 8.77 (s, 1H, quinazoline H), 8.55 (d, 2H, aryl H), 7.85 (d, 1H, furan H).

-

Z-isomer: δ 12.54 (br, 1H, NH), 8.90 (s, 1H, quinazoline H).

-

-

-NMR: δ 161.44 (C=N), 157.84 (quinazoline C2), 113.84 (furan C5).

-

HRMS: m/z 393.78 [M+H].

Elemental Analysis

-

Calculated: C, 57.95%; H, 3.07%; N, 17.78%.

-

Found: C, 57.83%; H, 3.04%; N, 17.63%.

Comparative Methods Table

Chemical Reactions Analysis

Types of Reactions

(E)-6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylquinazoline can undergo various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chloro group on the quinazoline ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its anticancer properties . Quinazoline derivatives have shown significant cytotoxic effects against various cancer cell lines. Research indicates that (E)-6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylquinazoline may inhibit key cellular pathways involved in tumor growth, making it a potential lead compound for developing new anticancer agents.

Case Study: Anticancer Activity

| Study | Cell Line | Activity | Inhibition (%) |

|---|---|---|---|

| Study 1 | MCF-7 (breast cancer) | Cytotoxic | 75% |

| Study 2 | HT-29 (colon cancer) | Cytotoxic | 70% |

| Study 3 | PC-3 (prostate cancer) | Cytotoxic | 80% |

Antimicrobial Activity

The compound exhibits notable antimicrobial activity against various bacterial and fungal strains. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The mechanism of action is thought to involve disruption of microbial cell function.

Case Study: Antimicrobial Activity

| Study | Microorganism | Activity Type | Inhibition Zone (mm) |

|---|---|---|---|

| Study 4 | Candida albicans | Antifungal | 11 mm |

| Study 5 | Staphylococcus aureus | Bactericidal | 15 mm |

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial properties, the compound has been investigated for its anti-inflammatory effects . Research suggests that it may reduce inflammation in models of ulcerative colitis by inhibiting enzymes such as phospholipase A2.

Case Study: Anti-inflammatory Activity

| Study | Model Used | Activity Type | Result |

|---|---|---|---|

| Study 6 | Ulcerative Colitis Model | Anti-inflammatory | Significant reduction in inflammation markers |

Drug Development Potential

Researchers are exploring the potential of this compound as a lead compound for new therapeutic agents. Its unique structural features contribute to its distinct biological activities, making it a candidate for further development in pharmaceutical applications.

Chemical Properties and Structure

The molecular formula of the compound is , with a molecular weight of approximately . Its structure includes a quinazoline core, which is often associated with various pharmacological activities.

Mechanism of Action

The mechanism of action of (E)-6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylquinazoline involves several molecular targets and pathways:

DNA Interaction: The compound can intercalate into DNA, disrupting the replication and transcription processes.

Enzyme Inhibition: It may inhibit specific enzymes involved in cell proliferation and survival, such as tyrosine kinases.

Reactive Oxygen Species (ROS) Generation: The nitrofuran moiety can generate reactive oxygen species, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Structural Analogues

A. Quinazoline Derivatives

(E)-4-(2-((Pyridin-2-yl)Methylene)Hydrazinyl)Quinazoline (L)

This derivative lacks the chloro and 5-nitrofuran substituents. It forms transition metal complexes with antioxidant and DNA-binding activities, highlighting the role of the hydrazone linker in metal coordination .

B. Triazine Derivatives

- TCMDC-125802

(E)-6-(2-((5-Nitrofuran-2-yl)methylene)hydrazinyl)-N²,N⁴-diphenyl-1,3,5-triazine-2,4-diamine shares the nitrofuran hydrazone moiety but has a triazine core. It exhibits potent antitubercular activity (MIC = 62.5 ng/mL), indicating that the nitrofuran group is critical for targeting Mycobacterium tuberculosis .

C. Pyridazine Derivatives

- 3-Chloro-6-{2-[(5-Nitrofuran-2-yl)Methylene]Hydrazinyl}Pyridazine (28)

This pyridazine analogue shares the nitrofuran hydrazone and chloro substituent. It demonstrates antifungal and antibacterial activity, synthesized via condensation with 5-nitrofuran-2-carbaldehyde (yield: 90%, mp: 276–278°C) .

D. Thiazole Derivatives

- 2-[2-((5-(4-Chloro-2-Nitrophenyl)Furan-2-yl)Methylene)Hydrazinyl]-4-(4-Chlorophenyl)Thiazole

Replacing the quinazoline core with a thiazole, this compound shows anticancer activity (IC₅₀ = 125 µg/mL against MCF-7 cells) and antifungal effects (MIC = 250 µg/mL) .

Substituent Effects on Bioactivity

Key Observations:

Core Structure Impact:

- The triazine core in TCMDC-125802 enhances antitubercular potency, while the thiazole core in improves anticancer activity. Quinazolines (e.g., ) are versatile for metal coordination and DNA interactions.

Role of Nitrofuran Hydrazone:

- The 5-nitrofuran group is a consistent pharmacophore for antimicrobial and antiparasitic activity across diverse scaffolds .

Substituent Effects:

- Chloro groups (e.g., 6-Cl in the target compound) enhance lipophilicity and target binding. Fluorophenyl groups () may improve metabolic stability.

Biological Activity

(E)-6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylquinazoline is a synthetic compound belonging to the quinazoline family, noted for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in drug development.

Chemical Structure and Synthesis

The IUPAC name of the compound is 6-chloro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-4-phenylquinazolin-2-amine. The synthesis involves a multi-step process starting from 6-chloro-4-phenylquinazoline, followed by hydrazone formation with hydrazine hydrate and subsequent condensation with 5-nitrofuran-2-carbaldehyde under basic conditions .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation, such as tyrosine kinases.

- Reactive Oxygen Species (ROS) Generation : The nitrofuran moiety can generate ROS, leading to oxidative stress and apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | DNA intercalation |

| HeLa (Cervical Cancer) | 3.5 | Enzyme inhibition |

| A549 (Lung Cancer) | 4.0 | ROS generation |

These findings suggest that the compound may serve as a lead in developing new anticancer drugs .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Type |

|---|---|---|

| Staphylococcus aureus | 150 nM | Gram-positive |

| Escherichia coli | 200 nM | Gram-negative |

| Candida albicans | 100 nM | Fungal |

The antimicrobial activity is attributed to the disruption of microbial DNA and interference with metabolic pathways .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

- In Vitro Study on Cancer Cells : A study assessed the effects on MCF-7 and HeLa cells, revealing a dose-dependent inhibition of cell growth with IC50 values indicating potent activity .

- Antimicrobial Efficacy : Another research evaluated its effectiveness against ESKAPE pathogens, demonstrating significant inhibition at low concentrations, suggesting potential for clinical applications in treating infections .

- Toxicity Assessment : The compound was tested for cytotoxicity on Vero cells, yielding a CC50 value of 9.6 µM, indicating acceptable safety margins for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.